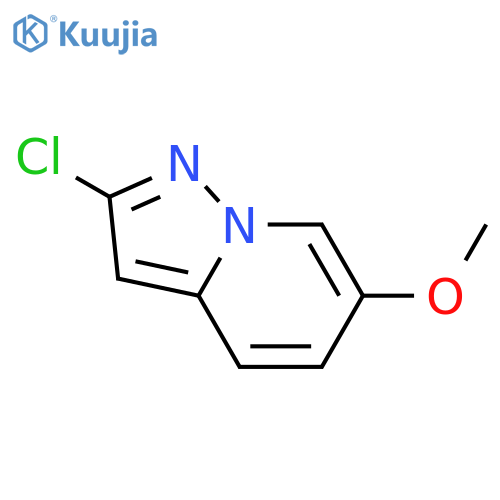

Cas no 1204298-73-6 (2-chloro-6-methoxypyrazolo1,5-apyridine)

2-chloro-6-methoxypyrazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-methoxypyrazolo[1,5-a]pyridine

- Pyrazolo[1,5-a]pyridine, 2-chloro-6-methoxy-

- 2-chloro-6-methoxypyrazolo1,5-apyridine

- DTXSID301269426

- 2-CHLORO-6-METHOXYPYRAZOLO[1,5-A]PYRIDINE

- 1204298-73-6

-

- インチ: InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-4-8(9)10-11(6)5-7/h2-5H,1H3

- InChIKey: KSRGXVIMZAKFCA-UHFFFAOYSA-N

計算された属性

- 精确分子量: 182.0246905Da

- 同位素质量: 182.0246905Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.5Ų

- XLogP3: 2

2-chloro-6-methoxypyrazolo1,5-apyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-39720101-2.5g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 2.5g |

$3678.0 | 2023-10-28 | |

| Enamine | BBV-39720101-10.0g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 10.0g |

$5859.0 | 2023-01-16 | |

| Enamine | BBV-39720101-1.0g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 1.0g |

$1774.0 | 2023-01-16 | |

| Enamine | BBV-39720101-5g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 5g |

$4659.0 | 2023-10-28 | |

| Enamine | BBV-39720101-5.0g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 5.0g |

$4659.0 | 2023-01-16 | |

| Enamine | BBV-39720101-10g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 10g |

$5859.0 | 2023-10-28 | |

| Enamine | BBV-39720101-1g |

2-chloro-6-methoxypyrazolo[1,5-a]pyridine |

1204298-73-6 | 95% | 1g |

$1774.0 | 2023-10-28 |

2-chloro-6-methoxypyrazolo1,5-apyridine 関連文献

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

2-chloro-6-methoxypyrazolo1,5-apyridineに関する追加情報

Professional Introduction to 2-chloro-6-methoxypyrazolo[1,5-a]pyridine (CAS No: 1204298-73-6)

2-chloro-6-methoxypyrazolo[1,5-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 1204298-73-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine class, a scaffold that has been extensively explored for its pharmacological properties. The presence of both chloro and methoxy substituents in the molecule introduces unique electronic and steric effects, making it a valuable intermediate for the synthesis of more complex bioactive molecules.

The 2-chloro-6-methoxypyrazolo[1,5-a]pyridine scaffold is particularly interesting because it can serve as a privileged structure in drug discovery. The pyrazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyridine ring, which is known to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The chlorine atom at the 2-position and the methoxy group at the 6-position further enhance the compound's reactivity and potential for further functionalization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on nitrogen-containing heterocycles. 2-chloro-6-methoxypyrazolo[1,5-a]pyridine has emerged as a key building block in this endeavor. Its unique structural features make it an excellent candidate for designing molecules that can interact with biological targets in innovative ways. For instance, the chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the methoxy group can influence electronic properties and metabolic stability.

One of the most compelling aspects of 2-chloro-6-methoxypyrazolo[1,5-a]pyridine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Researchers have demonstrated that compounds derived from the pyrazolo[1,5-a]pyridine scaffold can effectively inhibit specific kinases by binding to their active sites. The chlorine and methoxy groups in 2-chloro-6-methoxypyrazolo[1,5-a]pyridine provide optimal spacing and electronic properties for such interactions.

Recent studies have highlighted the compound's utility in generating novel anticancer agents. For example, derivatives of 2-chloro-6-methoxypyrazolo[1,5-a]pyridine have been shown to exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. These findings have spurred further investigation into optimizing the compound's structure for improved efficacy and selectivity. The ability to modify both the chloro and methoxy substituents allows for fine-tuning of biological activity, making this scaffold highly adaptable for drug development.

The synthesis of 2-chloro-6-methoxypyrazolo[1,5-a]pyridine itself is an intriguing aspect of its study. The compound can be prepared through multi-step organic reactions that involve cyclization, chlorination, and methylation steps. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting material for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazolo[1,5-a]pyridine core with high precision.

The pharmacokinetic properties of 2-chloro-6-methoxypyrazolo[1,5-a]pyridine are also subjects of considerable interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its potential as a drug candidate. Preliminary studies suggest that derivatives of this compound may exhibit favorable pharmacokinetic profiles due to their ability to cross cell membranes efficiently and resist rapid degradation by metabolic enzymes. This could make them suitable for oral administration and prolonged therapeutic effects.

Moreover,the computational modeling of 2-chloro-6-methoxypyrazolo[1,5-a]pyridine has played a pivotal role in guiding medicinal chemistry efforts. By using molecular docking simulations and quantum mechanical calculations, researchers can predict how different derivatives might interact with biological targets at the atomic level. This approach has enabled the rational design of new compounds with enhanced binding affinity and reduced toxicity. The integration of computational methods with experimental validation has accelerated the discovery process significantly.

The future prospects for 2-chloro-6-methoxypyrazolo[1,5-a]pyridine are vast and promising. As our understanding of disease mechanisms continues to evolve,so does our ability to develop targeted therapies based on well-designed molecular scaffolds like this one。Ongoing research aims to expand its applications beyond oncology into other therapeutic areas such as neurodegenerative diseases、infectious diseases,and inflammatory disorders。The versatility inherent in its structure provides ample opportunities for innovation across multiple disciplines within chemical biology。

1204298-73-6 (2-chloro-6-methoxypyrazolo1,5-apyridine) Related Products

- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)

- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)

- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)

- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)

- 5213-17-2(Benzoyl chloride, 4-fluoro-2-methoxy-)

- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)

- 921812-27-3(2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)

- 26120-43-4(1-methyl-4-nitro-indazole)

- 118752-28-6(2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE)

- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)